

# Commercial availability and suppliers of 4-Fluoroisoquinolin-5-amine

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## Compound of Interest

Compound Name: 4-Fluoroisoquinolin-5-amine

Cat. No.: B2665354

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An In-Depth Technical Guide to **4-Fluoroisoquinolin-5-amine** for Advanced Research

## Introduction: The Strategic Importance of a Privileged Scaffold

**4-Fluoroisoquinolin-5-amine** (CAS No. 928664-14-6) is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern medicinal chemistry. The isoquinoline core is recognized as a "privileged scaffold," a framework that is recurrent in numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.<sup>[1][2][3]</sup> Its derivatives have been successfully developed into therapeutic agents for conditions ranging from cancer and microbial infections to inflammation and hypertension.<sup>[1][2]</sup>

The strategic incorporation of a fluorine atom at the 4-position and an amine group at the 5-position provides medicinal chemists with a versatile template for drug design. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate. Simultaneously, the primary amine at the 5-position serves as a crucial synthetic handle for introducing diverse functional groups and building molecular complexity, enabling extensive Structure-Activity Relationship (SAR) studies.<sup>[4]</sup> This guide provides an in-depth overview of the commercial availability, synthesis, and applications of **4-Fluoroisoquinolin-5-amine** for researchers and professionals in drug development.

## Physicochemical Properties

Property	Value
CAS Number	928664-14-6[5]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> FN <sub>2</sub>
Molecular Weight	162.16 g/mol [4]
Appearance	Typically a solid (powder/crystals)
Synonyms	5-Amino-4-fluoroisoquinoline

## Commercial Availability and Procurement

**4-Fluoroisoquinolin-5-amine** is available from a range of specialized chemical suppliers that cater to the research and development sector. It is typically offered in high purity (≥95-98%) suitable for synthetic chemistry and early-stage drug discovery. Procurement quantities range from milligrams to grams, with some suppliers offering bulk or custom synthesis capabilities.

When sourcing this reagent, it is crucial to verify the supplier's specifications, including purity analysis data (e.g., NMR, LC-MS) to ensure the material's integrity for subsequent reactions.

Table 1: Selected Commercial Suppliers of **4-Fluoroisoquinolin-5-amine**

Supplier	Product Number / Reference	Notes
BLD Pharm	928664-14-6[5]	Offers various quantities and provides analytical data upon request.
ChemicalBook	CB22416439[6]	Lists multiple suppliers, providing a platform for price and availability comparison.[6]
MySkinRecipes	Reagent Code: #189189 (for the isomer 8-Fluoroisoquinolin-5-amine)	While this is an isomer, it indicates the commercial availability of similar fluorinated isoquinoline amines.[4]

Note: Availability and catalog numbers are subject to change. Researchers should consult supplier websites for the most current information.

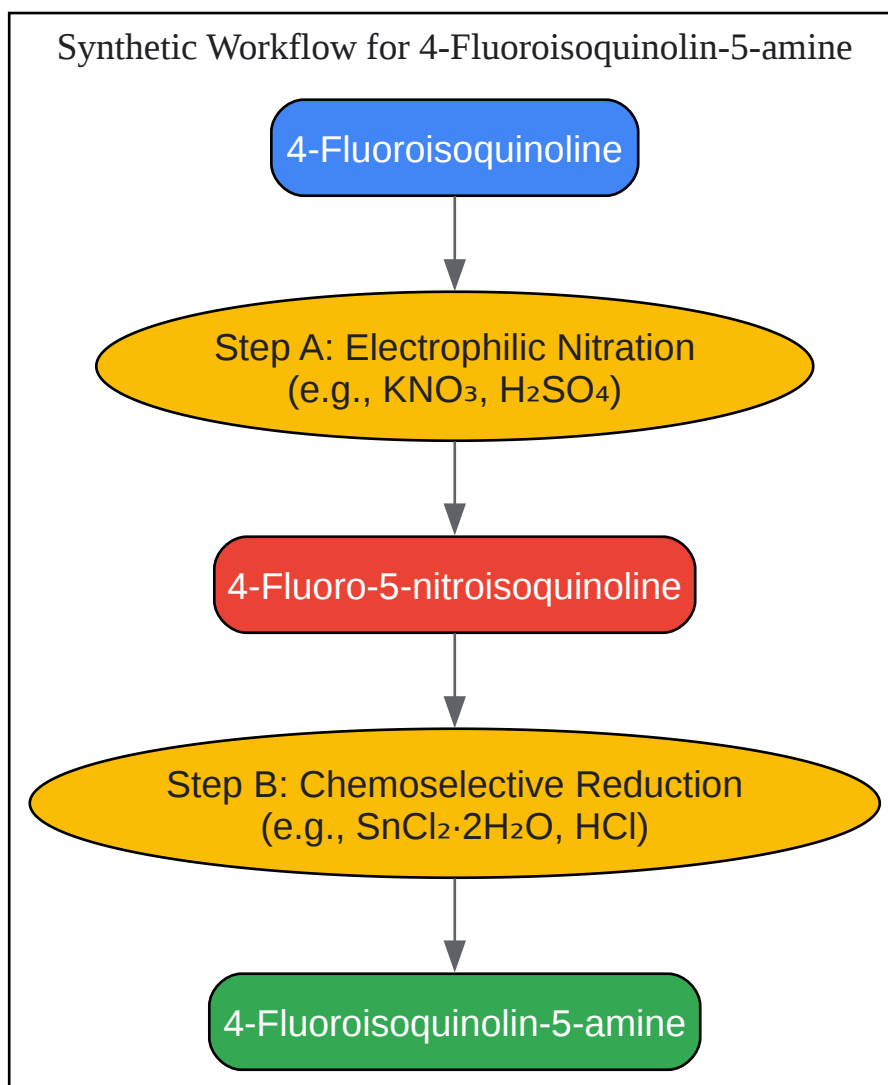
## Synthetic Pathways and Methodologies

The synthesis of **4-Fluoroisoquinolin-5-amine** is a multi-step process that typically begins with the commercially available 4-fluoroisoquinoline. The most common and logical route involves the regioselective introduction of a nitro group at the 5-position, followed by its reduction to the target primary amine. This pathway is well-documented in the patent literature, reflecting its industrial relevance.<sup>[7]</sup>

## Core Synthetic Workflow

The synthesis can be broken down into two primary transformations:

- **Electrophilic Nitration:** Introduction of a nitro group ( $-\text{NO}_2$ ) onto the isoquinoline ring.
- **Chemoselective Reduction:** Conversion of the nitro group to an amine group ( $-\text{NH}_2$ ) without affecting the heterocyclic core or the fluorine substituent.



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Caption: Key steps in the synthesis of **4-Fluoroisoquinolin-5-amine**.

## Detailed Experimental Protocol (Illustrative)

The following protocol is adapted from established procedures for the nitration and reduction of isoquinoline systems.[7]

### Part A: Synthesis of 4-Fluoro-5-nitroisoquinoline

- **Reaction Setup:** To a cooled (0-5 °C) flask containing concentrated sulfuric acid, add 4-fluoroisoquinoline portion-wise while maintaining the internal temperature below 10 °C.

- Nitration: Add potassium nitrate ( $\text{KNO}_3$ ) in small portions to the solution, ensuring the temperature does not exceed 10 °C.
- Reaction Monitoring: Stir the mixture at 0-5 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up: Carefully pour the reaction mixture onto crushed ice and basify with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to a pH of ~8-9.
- Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, containing a mixture of the desired 5-nitro isomer and other positional isomers, is then purified by column chromatography to isolate pure 4-fluoro-5-nitroisoquinoline.[7]

#### Part B: Synthesis of **4-Fluoroisoquinolin-5-amine**

- Reaction Setup: Dissolve the purified 4-fluoro-5-nitroisoquinoline in a suitable solvent like concentrated hydrochloric acid or ethanol.
- Reduction: Add a reducing agent, such as stannous chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ ), portion-wise to the solution.[7] The reaction is often exothermic and may require cooling.
- Reaction Monitoring: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or HPLC).
- Work-up: After the reaction is complete, neutralize the mixture with a strong base (e.g., NaOH solution) until it is strongly alkaline.
- Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude **4-Fluoroisoquinolin-5-amine**. Further purification can be achieved via recrystallization or column chromatography if necessary.

## Applications in Drug Discovery and Medicinal Chemistry

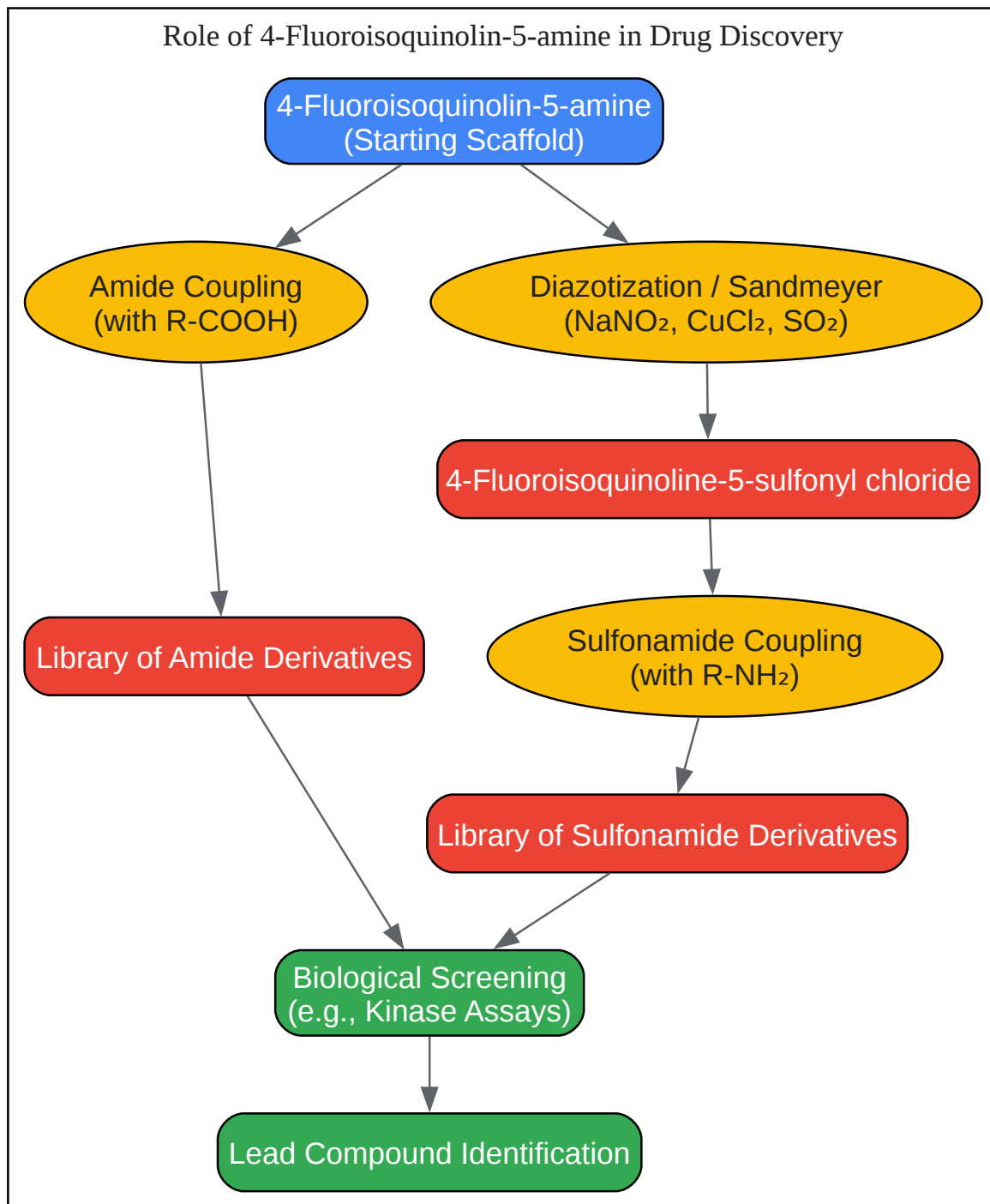
**4-Fluoroisoquinolin-5-amine** is not an end-product therapeutic but a high-value intermediate. Its utility stems from the ability to use the 5-amino group as a point of diversification to generate libraries of novel compounds for biological screening.

### Scaffold for Kinase Inhibitors

A primary application is in the development of kinase inhibitors for oncology.<sup>[4]</sup> The isoquinoline core can act as a hinge-binding motif in the ATP-binding pocket of many kinases. The 5-amino group can be derivatized to form amides, sulfonamides, or ureas, which can project into other regions of the enzyme active site to enhance potency and selectivity.

### Intermediate for Bioactive Molecules

The amine is a precursor to other key functional groups. For instance, it can be converted into a diazonium salt, which can then be transformed into a sulfonyl chloride via a Sandmeyer-type reaction.<sup>[7]</sup> This resulting 4-fluoroisoquinoline-5-sulfonyl chloride is a critical reagent for synthesizing sulfonamide-based drugs, which have a wide range of therapeutic applications.<sup>[8]</sup>



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Caption: Diversification pathways from **4-Fluoroisoquinolin-5-amine**.

## Conclusion

**4-Fluoroisoquinolin-5-amine** represents a strategically important intermediate for researchers engaged in the design and synthesis of novel bioactive molecules. Its commercial availability, coupled with well-established synthetic routes, makes it an accessible starting point for discovery programs. The unique combination of a privileged isoquinoline core, a modulating fluorine atom, and a versatile amine handle ensures its continued relevance in the quest for next-generation therapeutics, particularly in the fields of oncology and neurology.

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